(3-Methylphenyl)-furan-2,5-dione
Description
(3-Methylphenyl)-furan-2,5-dione, also known as 3-Methyl-4-phenylfuran-2,5-dione (IUPAC name), is a substituted furan-2,5-dione derivative with the molecular formula C₁₁H₈O₃ and a molar mass of 188.18 g/mol . Structurally, it consists of a furan-2,5-dione core (maleic anhydride) substituted with a 3-methylphenyl group at the 4-position.
Synthetic routes to similar furan-2,5-dione derivatives often involve condensation reactions between substituted acetic acids or acetates with anhydride-forming agents like acetic anhydride . For example, 3,4-diphenylfuran-2,5-dione is synthesized via phenylacetic acid and phenylglyoxalic acid condensation .
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(3-methylphenyl)furan-2,5-dione |
InChI |
InChI=1S/C11H8O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6H,1H3 |
InChI Key |
APHAFWNYXZQPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of furan-2,5-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Reactivity : Furan-2,5-dione derivatives react with OH radicals at rates influenced by substituents. For example, maleic anhydride (furan-2,5-dione) has a rate coefficient ratio $ k(\text{OH + furan-2,5-dione})/k(\text{OH + n-butane}) = 0.58 $, suggesting moderate atmospheric persistence .
- Crystallography : 3-Phenyltetrahydrofuran-2,5-dione exhibits an 85.68° dihedral angle between the furan ring and phenyl group, which may affect packing and solubility .
Key Research Findings and Implications
Bulkier Substituents: Isobutyl or benzyl groups may sterically hinder enzyme binding, as seen in the lower activity of 3-isobutyl derivatives .
Applications: Pharmaceuticals: COX-2 inhibitors like 3,4-diphenylfuran-2,5-dione are candidates for anti-inflammatory drugs . Materials Science: Maleic anhydride derivatives serve as precursors for resins and polymers due to their dienophile reactivity .
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